molecular formula C14H14N2O B581636 3-(3-Aminophenyl)-N-methylbenzamide CAS No. 1335041-38-7

3-(3-Aminophenyl)-N-methylbenzamide

Cat. No. B581636
M. Wt: 226.279
InChI Key: LKMIBUHKVVKHJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(3-Aminophenyl)-N-methylbenzamide” can be analyzed using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Chemical Reactions Analysis

The chemical reactions involving “3-(3-Aminophenyl)-N-methylbenzamide” could involve nitrogen-oxygen (N–O) exchange . This rearrangement was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Aminophenyl)-N-methylbenzamide” can be studied using spectroscopic characterization, molecular structure, NBO analysis, dielectric studies . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

Scientific Research Applications

Sensing Applications

  • Scientific Field: Chemistry
  • Summary of Application: Boronic acids, including 3-aminophenylboronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
  • Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Protein Detection

  • Scientific Field: Biochemistry
  • Summary of Application: 3-Aminophenylboronic acid (3-APBA) has been used in the development of a molecularly imprinted polymer (MIP)-based surface plasmon resonance (SPR) sensor chip for the detection of bovine serum albumin (BSA) .
  • Methods of Application: The MIP-based SPR sensor chip was developed by the electropolymerization of 3-APBA .
  • Results or Outcomes: The surface morphologies of MIP and non-imprinted polymer (NIP) films were characterized by SEM analysis, and nanosized cavities formed homogeneously on the MIP film surface were observed .

Glucose Detection

  • Scientific Field: Biochemistry
  • Summary of Application: A 3-aminophenyl boronic acid-based sensor has been developed that detects glucose at low concentrations using electrochemical impedance spectroscopy (EIS) as a transduction technique .
  • Methods of Application: This non-enzymatic sensor exhibited a low limit of detection and high selectivity towards glucose when exposed also to fructose and sucrose .
  • Results or Outcomes: The sensor demonstrated high selectivity towards glucose, even in the presence of other sugars such as fructose and sucrose .

Non-Enzymatic Glucose Sensor

  • Scientific Field: Biochemistry
  • Summary of Application: A highly sensitive glucose sensor was prepared using 3-aminophenyl boronic acid as a unit of recognition and a screen-printed carbon electrode (SPCE) as an electrochemical transducer .
  • Methods of Application: The sensor was developed by a one-step method and used Electrochemical Impedance Spectroscopy (EIS) as a transduction technique .
  • Results or Outcomes: The sensor was capable to selectively detect glucose at a broad range of concentrations (limit of detection of 8.53 × 10 −9 M), not recognizing fructose and sucrose .

Antibody-Drug Conjugates

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Bioorthogonal chemistry, including the use of 3-aminophenyl boronic acid, has been increasingly used in the development of targeted medicines, such as antibody-drug conjugates (ADCs) .
  • Methods of Application: The researchers first inject patients with an experimental human IgG1 monoclonal antibody (mAb) that is conjugated to transcyclooctene and targets a carbohydrate antigen on pancreatic ductal adenocarcinoma .
  • Results or Outcomes: The resulting bond creates a radio-diagnostic mAb that marks cancer cells’ location for imaging by positron emission tomography (PET) .

Conductive Molecularly Imprinted Polymers

  • Scientific Field: Materials Science
  • Summary of Application: 3-Aminophenyl boronic acid (APBA) has been used in the polymerization of conductive molecularly imprinted polymers (MIPs) .
  • Methods of Application: The monomers are electropolymerized to produce conductive MIPs .
  • Results or Outcomes: The resulting MIPs have applications in various fields, including sensing and separation .

Non-Enzymatic Glucose Sensor

  • Scientific Field: Biochemistry
  • Summary of Application: A highly sensitive glucose sensor was prepared using 3-aminophenyl boronic acid as a unit of recognition and a screen-printed carbon electrode (SPCE) as an electrochemical transducer .
  • Methods of Application: The sensor was developed by a one-step method and used Electrochemical Impedance Spectroscopy (EIS) as a transduction technique .
  • Results or Outcomes: The sensor was capable to selectively detect glucose at a broad range of concentrations (limit of detection of 8.53 × 10 −9 M), not recognizing fructose and sucrose .

Antibody-Drug Conjugates

  • Scientific Field: Medicinal Chemistry
  • Summary of Application: Bioorthogonal chemistry, including the use of 3-aminophenyl boronic acid, has been increasingly used in the development of targeted medicines, such as antibody-drug conjugates (ADCs) .
  • Methods of Application: The researchers will first inject patients with an experimental human IgG1 monoclonal antibody (mAb) that is conjugated to transcyclooctene and targets a carbohydrate antigen on pancreatic ductal adenocarcinoma .
  • Results or Outcomes: The resulting bond creates a radio-diagnostic mAb that marks cancer cells’ location for imaging by positron emission tomography (PET) .

Conductive Molecularly Imprinted Polymers

  • Scientific Field: Materials Science
  • Summary of Application: 3-Aminophenyl boronic acid (APBA) has been used in the polymerization of conductive molecularly imprinted polymers (MIPs) .
  • Methods of Application: The monomers are electropolymerized to produce conductive MIPs .
  • Results or Outcomes: The resulting MIPs have applications in various fields, including sensing and separation .

Safety And Hazards

The safety data sheet for a similar compound, Benzophenone imine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Future Directions

“3-(3-Aminophenyl)-N-methylbenzamide” is part of the structure of STRO-002, which is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . The potent and specific preclinical efficacy of STRO-002 supports clinical development of STRO-002 for treating patients with FolRα-expressing cancers, including ovarian, endometrial, and non–small cell lung cancer . Phase I dose escalation for STRO-002 is in progress in ovarian cancer and endometrial cancer patients .

properties

IUPAC Name

3-(3-aminophenyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-16-14(17)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMIBUHKVVKHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742716
Record name 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-N-methylbenzamide

CAS RN

1335041-38-7
Record name 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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